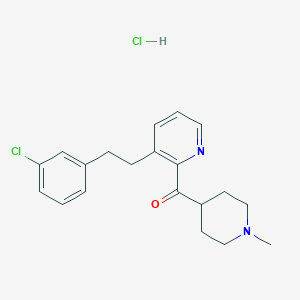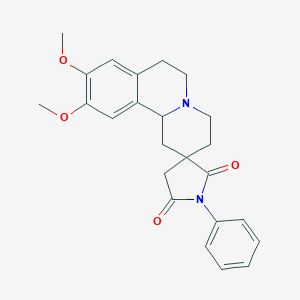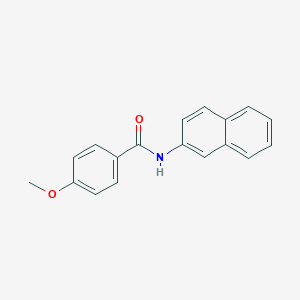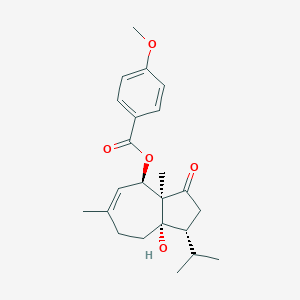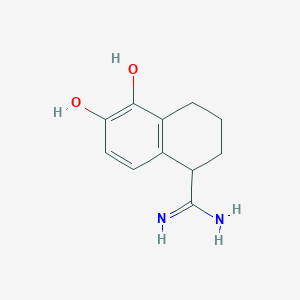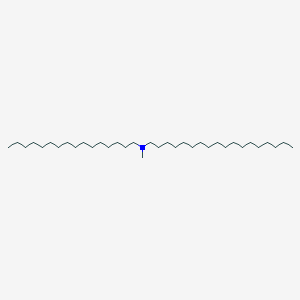
n-Hexadecyl-n-methyloctadecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecyl-n-methyloctadecan-1-amine, also known as HMDA, is a cationic surfactant that has been widely used in various scientific research applications. It is a long-chain quaternary ammonium compound that contains both hydrophobic and hydrophilic properties, making it a useful tool in many research fields.
Wirkmechanismus
The mechanism of action of n-Hexadecyl-n-methyloctadecan-1-amine involves its cationic nature, which allows it to interact with negatively charged molecules such as DNA and cell membranes. n-Hexadecyl-n-methyloctadecan-1-amine can disrupt the integrity of cell membranes and enhance the uptake of DNA into cells, leading to its gene delivery properties. Its antimicrobial activity is due to its ability to disrupt the cell membranes of microorganisms, leading to their death.
Biochemische Und Physiologische Effekte
N-Hexadecyl-n-methyloctadecan-1-amine has been shown to have minimal toxicity and low immunogenicity, making it a promising tool in various biomedical applications. However, its long-term effects on human health are still unknown and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using n-Hexadecyl-n-methyloctadecan-1-amine in lab experiments is its versatility and ability to be used in various research fields. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity and the need to handle it with caution.
Zukünftige Richtungen
1. Further investigation into the long-term effects of n-Hexadecyl-n-methyloctadecan-1-amine on human health.
2. Development of novel n-Hexadecyl-n-methyloctadecan-1-amine-based gene delivery systems with improved efficacy and safety profiles.
3. Exploration of n-Hexadecyl-n-methyloctadecan-1-amine's potential as a surface modifier for various biomedical materials.
4. Investigation into the mechanism of n-Hexadecyl-n-methyloctadecan-1-amine's antimicrobial activity and development of novel antimicrobial agents based on its structure.
In conclusion, n-Hexadecyl-n-methyloctadecan-1-amine is a versatile and useful tool in various scientific research applications. Its cationic nature and unique properties make it a promising tool in gene delivery, surface modification, and antimicrobial research. However, further investigation is needed to fully understand its potential long-term effects on human health.
Synthesemethoden
N-Hexadecyl-n-methyloctadecan-1-amine can be synthesized through the reaction of hexadecylamine and methyl iodide in the presence of a base such as potassium hydroxide. The reaction results in the formation of n-Hexadecyl-n-methyloctadecan-1-amine as a white solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Hexadecyl-n-methyloctadecan-1-amine has been extensively used in various scientific research applications, including but not limited to:
1. Gene delivery: n-Hexadecyl-n-methyloctadecan-1-amine has been used as a gene carrier due to its cationic nature, which allows it to bind to negatively charged DNA molecules and facilitate their delivery into cells.
2. Antimicrobial activity: n-Hexadecyl-n-methyloctadecan-1-amine has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
3. Surface modification: n-Hexadecyl-n-methyloctadecan-1-amine can be used to modify the surface properties of various materials, such as nanoparticles, to improve their stability and functionality.
Eigenschaften
CAS-Nummer |
102091-40-7 |
|---|---|
Produktname |
n-Hexadecyl-n-methyloctadecan-1-amine |
Molekularformel |
C35H73N |
Molekulargewicht |
508 g/mol |
IUPAC-Name |
N-hexadecyl-N-methyloctadecan-1-amine |
InChI |
InChI=1S/C35H73N/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-36(3)34-32-30-28-26-24-22-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3 |
InChI-Schlüssel |
DBCOOAQKXRCXRP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCC |
Synonyme |
N-hexadecyl-N-methyl-octadecan-1-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



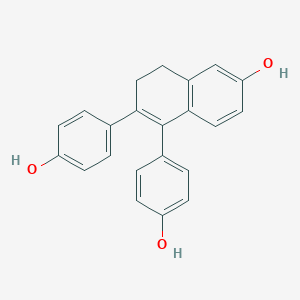
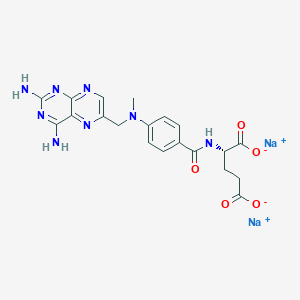
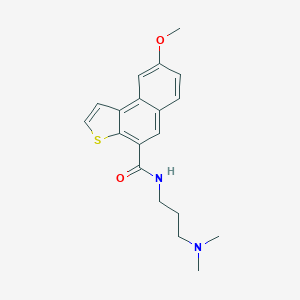
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
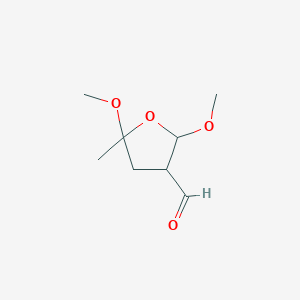
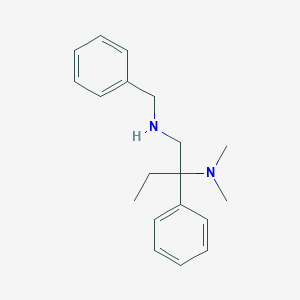
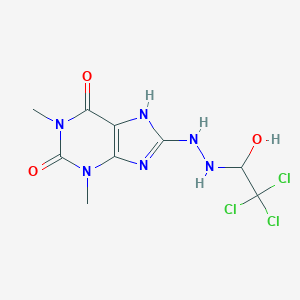
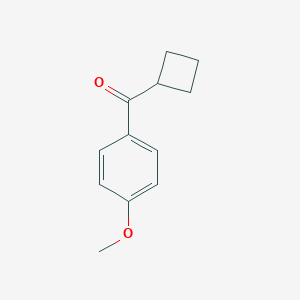
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
